molecular formula C17H22N2O2 B5415826 6-METHOXY-2-METHYL-3-[(PIPERIDIN-1-YL)METHYL]QUINOLIN-4-OL

6-METHOXY-2-METHYL-3-[(PIPERIDIN-1-YL)METHYL]QUINOLIN-4-OL

Cat. No.: B5415826
M. Wt: 286.37 g/mol
InChI Key: ZHIQWIVLBVTWOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-METHOXY-2-METHYL-3-[(PIPERIDIN-1-YL)METHYL]QUINOLIN-4-OL is a complex organic compound with the molecular formula C17H22N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Properties

IUPAC Name

6-methoxy-2-methyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-12-15(11-19-8-4-3-5-9-19)17(20)14-10-13(21-2)6-7-16(14)18-12/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIQWIVLBVTWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)CN3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHOXY-2-METHYL-3-[(PIPERIDIN-1-YL)METHYL]QUINOLIN-4-OL typically involves multiple steps. One common method includes the condensation of 6-methoxy-2-methylquinoline with piperidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as tetrahydrofuran (THF), to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-METHOXY-2-METHYL-3-[(PIPERIDIN-1-YL)METHYL]QUINOLIN-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline and quinolinone derivatives, which can have different pharmacological properties .

Scientific Research Applications

6-METHOXY-2-METHYL-3-[(PIPERIDIN-1-YL)METHYL]QUINOLIN-4-OL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-METHOXY-2-METHYL-3-[(PIPERIDIN-1-YL)METHYL]QUINOLIN-4-OL involves its interaction with specific molecular targets in the body. It is believed to modulate various biochemical pathways, including those involved in neurotransmission and cellular signaling. The compound may act as an inhibitor or activator of certain enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-METHOXY-2-METHYL-3-[(PIPERIDIN-1-YL)METHYL]QUINOLIN-4-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and piperidinylmethyl substituents contribute to its potential as a versatile compound in various research and industrial applications .

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